6-Bromo-8-methoxyquinazoline can be sourced from chemical suppliers and is classified under heterocyclic compounds due to the presence of nitrogen atoms within its ring structure. It is specifically categorized as a substituted quinazoline, which has been explored for its biological activity, particularly in pharmacological contexts.
The synthesis of 6-bromo-8-methoxyquinazoline typically involves several organic reactions. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. For example, reactions may be conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen .
The molecular structure of 6-bromo-8-methoxyquinazoline can be represented as follows:
This structure features a bromine atom at the 6-position and a methoxy group at the 8-position on the quinazoline ring system, contributing to its unique chemical properties.
The compound's molecular weight is 239.07 g/mol, with a purity typically around 95%. The physical state is solid at room temperature.
6-Bromo-8-methoxyquinazoline can undergo various chemical reactions, including:
These reactions often require specific reagents and catalysts, such as palladium catalysts for coupling reactions or strong bases for substitution processes. Reaction conditions must be optimized for each type of reaction to maximize yield and selectivity.
The mechanism of action for 6-bromo-8-methoxyquinazoline involves its interaction with biological targets, particularly enzymes involved in cellular signaling pathways. Studies suggest that compounds with similar structures can inhibit kinases and phosphatases, affecting downstream signaling events critical for various cellular functions.
Research indicates that quinazoline derivatives can modulate enzyme activity, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections .
Relevant data regarding boiling points or specific heat capacities are not extensively documented but can be inferred based on similar compounds within the quinazoline family .
6-Bromo-8-methoxyquinazoline has several potential applications in scientific research:
6-Bromo-8-methoxyquinazoline (C₉H₇BrN₂O) is a synthetic heterocyclic compound featuring a bicyclic scaffold comprising a benzene ring fused to a pyrimidine ring, with bromine and methoxy substituents at the C6 and C8 positions, respectively. This compound exemplifies strategic molecular design in medicinal chemistry, leveraging halogenation and alkoxylation to optimize target binding and pharmacokinetic properties. Quinazoline derivatives have garnered significant interest due to their presence in FDA-approved drugs (e.g., erlotinib, gefitinib) for oncology and CNS disorders [8]. The bromine atom enhances electrophilic reactivity for nucleophilic substitution reactions, while the methoxy group contributes steric and electronic effects that influence binding affinity to biological targets such as kinases and GPCRs [7].
Quinazolines are classified based on ring oxidation states and substitution patterns. 6-Bromo-8-methoxyquinazoline belongs to the 4-(3H)-quinazolinone taxonomic subgroup, characterized by a carbonyl group at position 4 and nitrogen atoms at positions 1 and 3. Its molecular formula (C₉H₇BrN₂O) and weight (259.49 g/mol) align with monosubstituted quinazolines bearing halogen and alkoxy groups [3] [5].
Table 1: Taxonomic Positioning of 6-Bromo-8-Methoxyquinazoline
Classification Level | Descriptor | Representative Analogues |
---|---|---|
Parent Scaffold | Quinazoline | Unsubstituted quinazoline |
Oxidation State | 4(3H)-Quinazolinone | 4-Oxo-3,4-dihydroquinazoline |
Halogen Substituent | C6-Brominated | 6-Bromoquinazolin-4(3H)-one |
Alkoxy Substituent | C8-Methoxylated | 8-Methoxyquinazoline |
This classification highlights its position as a Type II kinase inhibitor pharmacophore, where the C6 bromine enables hydrophobic pocket binding, and the C8 methoxy group modulates electron density in the fused benzene ring .
Brominated quinazolines emerged prominently in the 2000s with the development of EGFR inhibitors. The discovery that 6-bromine substitution enhanced cytotoxicity in quinazolin-4(3H)-one derivatives marked a pivotal advancement. For example, compound 8a (6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) demonstrated IC₅₀ values of 15.85 ± 3.32 µM against MCF-7 breast cancer cells, surpassing erlotinib’s activity .
Table 2: Evolution of Brominated Quinazoline Derivatives
Year Range | Development Focus | Key Compound Innovations |
---|---|---|
2000–2005 | Cytotoxic Agents | 6-Bromo-2-thiolquinazolinones (e.g., compound 8a) |
2010–2015 | Kinase Inhibitors | 6-Bromo-4-anilinoquinazolines (e.g., erlotinib analogues) |
2015–2020 | CNS-Penetrant Antagonists | 8-Alkoxy-6-bromoquinazolines (A₂AR antagonists) |
2020–Present | Antimicrobial Hybrids | 6-Bromo-8-haloquinazolines (e.g., EVT-12639776) |
Halogenation: Bromine at C6 increases molecular polarizability and forms halogen bonds with kinase domains (e.g., EGFR’s Leu694, Val702). This enhances binding affinity by 3–5 fold compared to non-halogenated analogues. In cytotoxic studies, 6-bromoquinazoline derivatives showed 84.20 µM IC₅₀ in normal cells (MRC-5) versus 15.85 µM in cancer cells (MCF-7), indicating tumor selectivity [8].
Methoxy Substitution: The 8-methoxy group donates electrons to the quinazoline ring, increasing π-stacking with aromatic residues (e.g., Phe168 in A₂A adenosine receptors). It also improves solubility by 30–40% compared to methyl or halogen groups at C8, as demonstrated in A₂AR antagonists like compound 5m (Kᵢ = 5 nM) [7].
Table 3: Bioactivity Impact of Substituents
Position | Substituent | Key Interactions | Biological Effect |
---|---|---|---|
C6 | Bromine | Halogen bonding with kinase hinge residues | ↑ Cytotoxicity (IC₅₀ 15.85 µM in MCF-7) |
C8 | Methoxy | π-Stacking with Phe168 (A₂AR) | ↑ Binding affinity (Kᵢ = 5 nM) and solubility |
C4 | Oxo group | H-bonding with Asn253 (EGFR) | ↑ Target specificity |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3